molecular formula C38H76NO8P B124270 PE-NMe(16:0/16:0) CAS No. 3930-13-0

PE-NMe(16:0/16:0)

Cat. No. B124270
CAS RN: 3930-13-0
M. Wt: 706 g/mol
InChI Key: QSBINWBNXWAVAK-PSXMRANNSA-N
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Description

PE-NMe(16:0/16:0) is a monomethylphosphatidylethanolamine . It is a glycerophospholipid, and is formed by sequential methylation of phosphatidylethanolamine as part of a mechanism for biosynthesis of phosphatidylcholine . It consists of two hexadecanoyl chains at positions C-1 and C2 .


Synthesis Analysis

PE-NMe(16:0/16:0) is formed by sequential methylation of phosphatidylethanolamine . This process is part of a mechanism for the biosynthesis of phosphatidylcholine .


Molecular Structure Analysis

PE-NMe(16:0/16:0) consists of two hexadecanoyl chains at positions C-1 and C2 . Fatty acids containing 16, 18, and 20 carbons are the most common .


Chemical Reactions Analysis

PE-NMe(16:0/16:0) is formed by sequential methylation of phosphatidylethanolamine . This reaction is part of a mechanism for the biosynthesis of phosphatidylcholine .

Scientific Research Applications

Neuromuscular Electrical Stimulation (NMES) in Rehabilitation

PE-NMe(16:0/16:0) falls under the broad category of neuromuscular electrical stimulation (NMES), which has a variety of applications in rehabilitation and therapy. NMES is used to activate skeletal muscle in efforts to mimic voluntary contractions and enhance the rehabilitation of human skeletal muscles. It's notable for its application in neurorehabilitation, especially for individuals with spinal cord injury or stroke. NMES facilitates functional tasks and therapeutic applications, such as motor relearning, muscle strengthening, and prevention of muscle atrophy (Sheffler & Chae, 2007).

NMES in Stroke Patients

NMES has been studied specifically for its effectiveness in stroke patients. For example, it has been used for treating pharyngeal dysfunction in stroke patients, showing some positive therapy effects. However, research indicates that more standardized protocols and larger trials are needed to fully understand its benefits (Bülow et al., 2008).

NMES in Osteoarthritis and Muscle Strength

Research has also explored the use of NMES in improving quadriceps muscle strength and activation among women with osteoarthritis. However, studies suggest that NMES might be insufficient in inducing gains in muscle strength or activation in cases of mild and moderate osteoarthritis (Palmieri-Smith et al., 2010).

Other Therapeutic Applications

NMES is utilized for various therapeutic purposes such as reduction of hemiplegic shoulder pain, improvement of tissue oxygenation, peripheral hemodynamic functioning, and cardiopulmonary conditioning. It's also being considered for future developments like combining with robotics or neuromodulating drugs for enhanced therapeutic effects (IJzerman et al., 2009).

Considerations and Limitations

Despite these varied applications, NMES comes with certain limitations. These include patient discomfort, muscle fatigue, and potential muscle damage. Clinicians and researchers are continually seeking ways to optimize NMES parameters to maximize effectiveness and minimize discomfort (Glaviano & Saliba, 2016).

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBINWBNXWAVAK-PSXMRANNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192543
Record name alpha-Monomethyl dipalmitoylphosphatidylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE-NMe(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

PE-NMe(16:0/16:0)

CAS RN

3930-13-0
Record name 1,1′-[(1R)-1-(3-Hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Monomethyl dipalmitoylphosphatidylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(3-hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Aribindi, Y Guerra, RK Lee… - … & visual science, 2013 - iovs.arvojournals.org
Purpose.: We compared phospholipid (phosphatidylcholine, phosphatidylserine, phosphatidylethanolamine, and phosphatidylinositol) profiles of control and glaucomatous trabecular …
Number of citations: 38 iovs.arvojournals.org
G Edwards, K Aribindi, Y Guerra, RK Lee… - Biochimie, 2014 - Elsevier
To compare phospholipid (phosphatidylcholine, phosphatidylserine, phosphatidylethanolamine and phosphatidylinositol) profiles of human control and glaucomatous aqueous humor (…
Number of citations: 42 www.sciencedirect.com
T Jiang, L Liu, M Zhang, Z Qiao, T Zhao… - … in the Development …, 2022 - books.google.com
Siegesbeckia orientalis L.(SO) is a commonly used Chinese medicinal herb. It has long been used as a remedy in traditional Chinese medicine (TCM) for symptoms that resemble …
Number of citations: 0 books.google.com
C Díaz, J Perez del Palacio… - ACS infectious …, 2019 - ACS Publications
MTBVAC is a live attenuated M. tuberculosis vaccine constructed by genetic deletions in the phoP and fadD26 virulence genes. The MTBVAC vaccine is currently in phase 2 clinical …
Number of citations: 17 pubs.acs.org
DJ Spencer - 2013 - digitalcommons.rockefeller.edu
Pharyngitis due to oropharyngeal infection with Streptococcus pyogenes is most commonly treated by using penicillin-derived antibiotics. While treatment failure in the 1950’s was …
Number of citations: 3 digitalcommons.rockefeller.edu

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